3-Ethyl-5-fluorobenzaldehyde
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Overview
Description
3-Ethyl-5-fluorobenzaldehyde: is an organic compound with the molecular formula C9H9FO . It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the fifth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-5-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where a precursor such as 3-ethyl-5-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Ethyl-5-fluorobenzoic acid.
Reduction: 3-Ethyl-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethyl-5-fluorobenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The compound’s ability to form Schiff bases through condensation reactions with amines makes it valuable in the design of biologically active molecules .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, Schiff bases derived from this compound have shown promising antimicrobial activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3-ethyl-5-fluorobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
3-Fluorobenzaldehyde: Similar structure but lacks the ethyl group.
5-Fluorobenzaldehyde: Similar structure but lacks the ethyl group.
3-Ethylbenzaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness: 3-Ethyl-5-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
3-ethyl-5-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLSTRTVUZJHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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